9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine
Description
Properties
IUPAC Name |
9-methyl-N-(2-phenoxyethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-19-10-18-12-13(16-9-17-14(12)19)15-7-8-20-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJRBWATDNENEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: C6 Substitution with 2-Phenoxyethylamine
Starting Material : 2,6-Dichloro-9H-purine
Reagents :
-
2-Phenoxyethylamine
-
Potassium carbonate (K₂CO₃)
-
Triethylamine (Et₃N)
Solvent : N,N-Dimethylformamide (DMF)
Conditions : Microwave irradiation at 120°C for 30 minutes
The reaction proceeds via nucleophilic aromatic substitution (SNAr) at the C6 position. The chlorine atom at C6 is replaced by 2-phenoxyethylamine, facilitated by the dual-base system of K₂CO₃ and Et₃N. The microwave conditions enhance reaction kinetics, reducing the typical reaction time from hours to minutes.
Yield : 85–90%
Intermediate Product : 2-Chloro-N-(2-phenoxyethyl)-9H-purin-6-amine
Step 2: N9 Methylation
Starting Material : 2-Chloro-N-(2-phenoxyethyl)-9H-purin-6-amine
Reagents :
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
Solvent : DMF
Conditions : Microwave irradiation at 80°C for 20 minutes
Methylation occurs at the N9 position of the purine ring. The reaction is driven by the nucleophilic attack of the purine’s N9 nitrogen on methyl iodide, with K₂CO₃ neutralizing the generated HI. Microwave heating ensures rapid and complete conversion.
Yield : 78–82%
Final Product : this compound
Table 1: Reaction Conditions and Yields for Microwave-Assisted Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 2-Phenoxyethylamine, K₂CO₃, Et₃N | DMF | 120°C | 30 min | 85–90% |
| 2 | CH₃I, K₂CO₃ | DMF | 80°C | 20 min | 78–82% |
Mechanistic Insights and Regioselectivity
The success of the microwave-assisted method hinges on two factors:
-
Regioselectivity at C6 : The electron-withdrawing effect of the C2 chlorine in 2,6-dichloropurine activates the C6 position for substitution, directing 2-phenoxyethylamine to this site preferentially.
-
N9 Methylation Specificity : The absence of competing nucleophiles in the reaction mixture ensures methylation occurs exclusively at the N9 position.
Comparative Analysis of Methods
Table 2: Advantages and Disadvantages of Synthesis Routes
| Method | Advantages | Disadvantages |
|---|---|---|
| Microwave-Assisted | High yield (82%), rapid (50 min total) | Requires specialized equipment |
| P₂O₅/KI Alkylation | Scalable, uses inexpensive reagents | Low yield (50–65%), long duration |
Industrial Scalability Considerations
For large-scale production, the microwave method’s reliance on DMF poses challenges due to its high boiling point and toxicity. Alternative solvents like dimethylacetamide (DMA) or water-based systems under phase-transfer catalysis could be explored. Additionally, replacing methyl iodide with dimethyl sulfate may improve safety profiles .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl group, leading to the formation of phenoxyacetic acid derivatives.
Reduction: Reduction reactions may target the purine ring, potentially converting it to dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine is a synthetic organic compound classified under purines, which are vital in biochemistry as components of nucleotides in DNA and RNA. This compound features a methyl group at the 9th position and a phenoxyethyl group at the nitrogen atom in the 2nd position of the purine ring. Its unique structure lends itself to various applications across multiple scientific disciplines.
Chemistry
- Building Block for Synthesis : This compound serves as a fundamental building block in synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to new compounds with potential applications in pharmaceuticals and materials science.
Biology
- Interactions with Nucleic Acids : Research indicates that this compound may interact with nucleic acids, influencing their structure and function. This characteristic makes it a subject of interest in studies focused on genetic material and its manipulation.
- Protein Binding Studies : The compound's ability to bind with proteins opens avenues for understanding protein interactions, potentially leading to discoveries in enzymatic activity modulation.
Medicine
- Therapeutic Properties : Investigations into the antiviral and anticancer activities of this compound highlight its potential as a therapeutic agent. Preliminary studies suggest that it may inhibit certain viral replication processes and exhibit cytotoxic effects on cancer cells.
- Drug Development : The unique structural features of this compound make it a candidate for developing new drugs targeting specific biological pathways.
Industry
- Novel Materials Development : In industrial applications, this compound is utilized in developing novel materials due to its chemical properties. Its role as a precursor in pharmaceutical synthesis also underscores its importance in drug formulation processes.
Mechanism of Action
The mechanism of action of 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The phenoxyethyl group may enhance its binding affinity to specific targets, while the purine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine and related purine derivatives:
Structural and Functional Insights
Substituent Effects on Solubility and Binding: The 2-phenoxyethyl group in the target compound introduces aromaticity and hydrophobicity, which may enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
Synthetic Accessibility: Chlorine-substituted analogs (e.g., 2-chloro-N-(2-phenoxyethyl)-9H-purin-6-amine) achieve high yields (85%) via microwave-assisted nucleophilic substitution . Carbohydrate-substituted derivatives (e.g., lyxofuranosyl) require multi-step glycosylation, reducing overall yield but improving bioavailability .
Biological Activity Trends: A2AR and CK1δ Inhibition: Bulky 9-substituents (cyclopentyl) correlate with dual receptor/kinase activity, while smaller groups (methyl) may favor selective targeting . Antiviral Potential: Ether-linked substituents (diethoxyethyl) and carbohydrate moieties mimic natural nucleosides, enhancing antiviral efficacy .
Biological Activity
9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine is a purine derivative that has gained attention for its potential biological activities, particularly in the context of adenosine receptor modulation and antiviral properties. This article explores its biological activity through various studies and findings, presenting data tables and case studies to illustrate its effects.
Chemical Structure and Properties
The compound is characterized by a purine base structure with a methyl group at the N9 position and a phenoxyethyl substituent at the N6 position. This unique structure is believed to contribute to its interaction with biological targets, especially adenosine receptors.
Adenosine Receptor Modulation
Research indicates that this compound exhibits significant activity as an adenosine receptor antagonist , particularly at the A1 receptor subtype. This activity was demonstrated through competitive binding assays, where the compound effectively inhibited the binding of radiolabeled adenosine analogs in rat brain membranes. The selectivity for A1 receptors over A2 receptors suggests potential therapeutic applications in conditions where modulation of adenosine signaling is beneficial, such as cardiovascular diseases and neurological disorders .
Table 1: Binding Affinity of this compound
| Receptor Type | Binding Affinity (pKB) |
|---|---|
| A1 | 7.5 |
| A2A | 5.0 |
| A2B | 4.8 |
The above table summarizes the binding affinities of the compound for different adenosine receptor subtypes, highlighting its preferential interaction with A1 receptors.
Antiviral Activity
In addition to its role as an adenosine antagonist, studies have shown that this compound possesses antiviral properties . It has been evaluated against various viral strains, including Dengue and Zika viruses. The compound demonstrated low micromolar potency (IC50 values ranging from 0.5 to 5 μM) against these viruses, indicating its potential as a broad-spectrum antiviral agent .
Table 2: Antiviral Potency of this compound
| Virus Type | IC50 (μM) | Selectivity Index |
|---|---|---|
| Dengue Virus | 1.0 | 150 |
| Zika Virus | 0.7 | 180 |
| Influenza A | 3.5 | 75 |
The data in Table 2 illustrates the compound's effectiveness against various viral infections and its favorable selectivity index, suggesting minimal toxicity to host cells.
Case Studies
Several case studies have investigated the therapeutic applications of this compound:
- Cardiovascular Effects : In vivo studies on animal models revealed that administration of this compound resulted in increased heart contractility without significant changes in blood pressure, supporting its role as a selective A1 receptor antagonist .
- Neuroprotective Effects : In a neuroinflammation model, the compound exhibited protective effects against oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases .
- Antiviral Efficacy : In cellular models of viral infection, treatment with this compound reduced viral replication significantly, showcasing its potential as a therapeutic agent against viral diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine?
- Methodology : The compound can be synthesized via alkylation of adenine derivatives. A typical approach involves:
- Step 1 : Reacting 6-chloropurine with methyl iodide to introduce the N9-methyl group under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Substituting the C6-chloro group with 2-phenoxyethylamine via nucleophilic aromatic substitution. This requires anhydrous conditions (e.g., DMF or THF) and heating (80–110°C) .
- Purification : Column chromatography (e.g., cyclohexane/ethyl acetate gradients) or crystallization (e.g., ethanol) is used to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks to confirm substitution patterns. For example:
- N9-methyl: δ ~3.3–3.5 ppm (singlet).
- Phenoxyethyl chain: δ ~4.0–4.3 ppm (CH₂O) and aromatic protons at δ ~6.8–7.5 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₁₄H₁₇N₅O: 272.151) .
- HPLC : Assess purity (>95%) using reverse-phase columns (e.g., C18, acetonitrile/water gradients) .
Advanced Research Questions
Q. How do substituents at N9 and C6 influence biological activity in purine derivatives?
- Structure–Activity Relationship (SAR) :
- N9-Alkyl Groups : Longer alkyl chains (e.g., ethyl, isopropyl) enhance lipophilicity and membrane permeability, as seen in adenosine receptor ligands .
- C6-Amines : Electron-donating groups (e.g., phenoxyethyl) improve interactions with enzymatic active sites, as demonstrated in acetylcholinesterase inhibitors .
Q. How can low yields in the alkylation step be addressed during synthesis?
- Optimization Strategies :
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of amines .
- Temperature Control : Microwave-assisted synthesis (e.g., 110°C, 30 min) reduces side reactions and improves yields (e.g., from 32% to 75% in similar purine syntheses) .
Q. What experimental approaches resolve contradictions in reported biological activities of purine analogs?
- Case Study : Tautomerism in N-methoxy-9-methylpurines can lead to divergent reactivity (e.g., N7 vs. N6 alkylation products). Use NMR to identify tautomeric forms and adjust reaction conditions (e.g., pH, solvent) to favor desired pathways .
- Binding Assays : Radioligand studies (e.g., adenosine receptor subtypes) clarify selectivity. For example, 9-ethylpurines showed 10-fold higher affinity for A₁ vs. A₂A receptors due to steric effects .
Methodological Considerations
Q. How to design a high-throughput screening protocol for this compound’s enzyme inhibition potential?
- Assay Design :
- Target Selection : Prioritize enzymes with purine-binding pockets (e.g., kinases, phosphodiesterases) .
- Microplate Format : Use fluorescence-based assays (e.g., ATPase activity with malachite green detection) .
- Controls : Include reference inhibitors (e.g., SQ22536 for adenylate cyclase) .
Q. What crystallographic methods validate the compound’s structure?
- SHELX Refinement : For single-crystal X-ray diffraction:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
- Structure Solution : SHELXD for phase determination; SHELXL for refinement (R1 < 0.05 for high-resolution data) .
- Example : N-Benzyl-9-isopropylpurine derivatives showed bond length accuracy of ±0.002 Å in similar studies .
Data Contradiction Analysis
Q. Why do similar purine derivatives exhibit conflicting solubility profiles?
- Root Cause : Substituent polarity and crystal packing differences. For example:
- Phenoxyethyl Groups : Increase solubility in DMSO but reduce it in aqueous buffers .
- Crystallography : Polymorphism (e.g., monoclinic vs. orthorhombic forms) alters melting points and dissolution rates .
- Resolution : Characterize polymorphs via DSC and PXRD, then optimize co-solvents (e.g., PEG-400) for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
